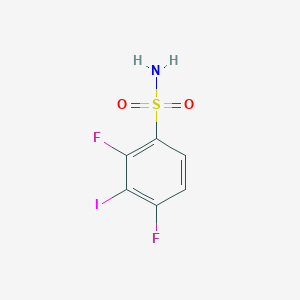
2,4-Difluoro-3-iodobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-3-iodobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3F2INHSO2 It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, the hydrogen atom at position 3 is replaced by an iodine atom, and the hydrogen atom at position 1 is replaced by a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-iodobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the iodination of 2,4-difluorobenzene to produce 2,4-difluoro-3-iodobenzene. This intermediate is then subjected to sulfonamidation to introduce the sulfonamide group at position 1. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-3-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and reaction times to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-3-iodobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-3-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluoroiodobenzene: Lacks the sulfonamide group, making it less versatile in biological applications.
2-Iodobenzene-1-sulfonamide: Lacks the fluorine atoms, which can affect its chemical reactivity and biological activity.
1,3-Difluoro-2-iodobenzene: Has a different substitution pattern, leading to different chemical and biological properties .
Uniqueness
2,4-Difluoro-3-iodobenzene-1-sulfonamide is unique due to its specific substitution pattern, which combines the electronic effects of fluorine and iodine with the functional versatility of the sulfonamide group. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H4F2INO2S |
|---|---|
Molekulargewicht |
319.07 g/mol |
IUPAC-Name |
2,4-difluoro-3-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H4F2INO2S/c7-3-1-2-4(13(10,11)12)5(8)6(3)9/h1-2H,(H2,10,11,12) |
InChI-Schlüssel |
XGYJSDIISPVQJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)I)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


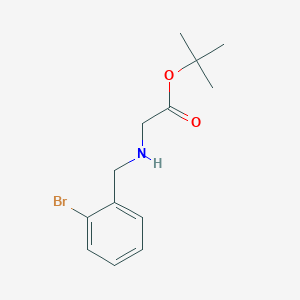
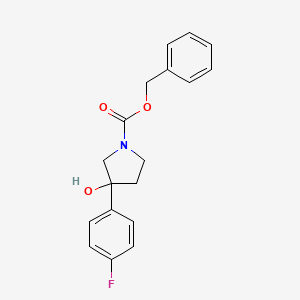

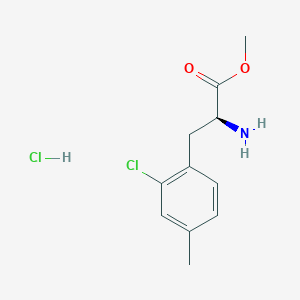
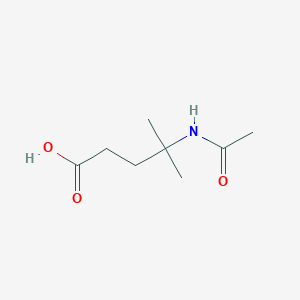
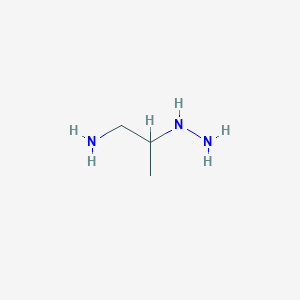
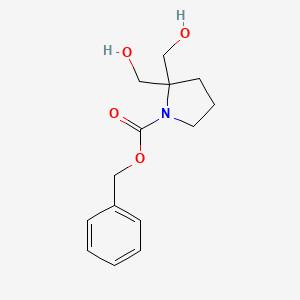
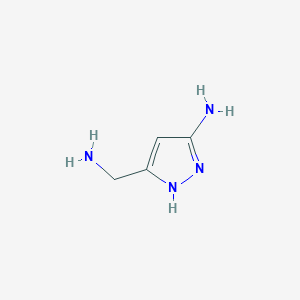
![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)

![6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13497449.png)
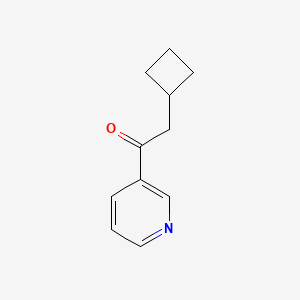
![(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one](/img/structure/B13497468.png)
![Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13497472.png)
